molecular formula C20H20N2O3S B6581663 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine CAS No. 1208759-87-8

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine

Cat. No.: B6581663
CAS No.: 1208759-87-8
M. Wt: 368.5 g/mol
InChI Key: HPSJGQILIUHNAE-UHFFFAOYSA-N
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Description

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with methoxyphenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the pyridazine ring through cyclization. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, industrial methods might employ catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is unique due to the combination of its methoxyphenyl and dimethoxyphenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in terms of selectivity and potency in its applications .

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)26-13-14-10-17(24-2)12-18(11-14)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJGQILIUHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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